n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide
Description
N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS: 7149-78-2) is an acetamide derivative with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol . The compound features a phenyl ring substituted with a chlorine atom at position 5, a methyl group at position 4, and a nitro group at position 2, linked to an acetamide moiety. It is synthesized via acetylation of 5-chloro-4-methyl-2-nitroaniline under controlled conditions . This compound is of interest due to its structural features, which are common in pharmacologically active molecules, including antimicrobial and enzyme-modulating agents.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEELZFXRQAZCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291000 | |
| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-78-2 | |
| Record name | 7149-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often used directly in subsequent reactions without further purification .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in the presence of solvents like ethanol or water.
Major Products Formed
Reduction: The major product is N-(5-Amino-4-methyl-2-nitrophenyl)acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Methods
N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is typically synthesized through the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction requires a base such as sodium carbonate and is usually conducted in a solvent like toluene at room temperature. This process yields the desired product after filtration and drying.
Types of Reactions
The compound can undergo various chemical reactions:
- Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon).
- Substitution : The chlorine atom can be substituted with other nucleophiles (amines or thiols) under suitable conditions.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Its derivatives have been studied for their effects against various pathogens, including Klebsiella pneumoniae. The presence of the chloro atom enhances its antibacterial effect by stabilizing the molecule at the target enzyme site, potentially acting on penicillin-binding proteins to promote cell lysis .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies suggest that derivatives of this acetamide may inhibit tyrosine kinase, an enzyme crucial for cell growth and differentiation. This inhibition could lead to reduced tumor growth and proliferation in certain cancer types.
Industrial Applications
This compound is utilized in the pharmaceutical industry for the synthesis of various drugs and fine chemicals. Its unique chemical structure allows it to serve as a versatile reactant in organic synthesis, particularly in creating compounds with specific biological activities .
Mechanism of Action
The mechanism of action of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit tyrosine kinase, an enzyme involved in the regulation of cell growth and differentiation . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide with structurally related compounds:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Hydrophobic Interactions : The methyl group at position 4 in the target compound could contribute to hydrophobic interactions in enzyme binding, similar to the N-phenethyl chain in 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide .
- Crystallography: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal systems (monoclinic vs. triclinic) compared to ortho-nitro derivatives, highlighting the role of substituent orientation in solid-state packing .
Antimicrobial Activity
- The target compound’s chlorine and nitro groups are associated with enhanced antimicrobial activity in analogs. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (MIC: 13–27 µmol/L) shows potent activity against S. aureus and E. coli, attributed to electron-withdrawing groups (-Cl, -NO₂) . Similarly, halogenated derivatives like SP4–SP12 exhibit improved penetration due to higher logP values .
Enzyme Inhibition
- Acetamides with aromatic and hydrophobic substituents demonstrate enzyme-modulating effects. For instance, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide is a selective MAO-A inhibitor (IC₅₀: 0.028 mM), while the target compound’s methyl group may mimic hydrophobic interactions seen in 17β-HSD2 inhibitors .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~2.5) is comparable to N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (logP ~3.7), suggesting moderate membrane permeability .
- Thermal Stability: Nitro groups generally reduce thermal stability, as seen in N-(2-Chloro-5-nitrophenyl)acetamide derivatives, which decompose at lower temperatures compared to non-nitro analogs .
Biological Activity
N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₉H₉ClN₂O₃
- CAS Number : 7149-78-2
- Melting Point : 104–105 °C
The biological activity of this compound is primarily attributed to its interactions at the molecular level, influencing various biochemical pathways.
Target Interactions
The compound is known to interact with specific enzymes and receptors, leading to alterations in cellular functions. Its nitrophenyl group may facilitate binding to active sites on target proteins, affecting their activity and stability.
Biochemical Pathways
Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and apoptosis. Similar compounds have shown effects on kinases and other regulatory proteins, suggesting a potential role in cancer treatment strategies.
Biological Activity Overview
The biological effects of this compound can be summarized as follows:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacterial strains | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Genotoxicity | Causes DNA damage in mammalian cells |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis.
-
Cytotoxic Effects on Cancer Cells
- Research involving human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response, with higher concentrations leading to increased cell death rates.
-
Genotoxicity Assessment
- In vitro assays indicated that the compound has potential genotoxic effects, evidenced by increased levels of DNA strand breaks in treated cells. This raises concerns regarding its safety profile for therapeutic applications.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be absorbed through gastrointestinal routes.
- Distribution : It may distribute widely due to its moderate lipophilicity.
- Metabolism : Liver metabolism is anticipated, with possible formation of active metabolites.
- Excretion : Primarily excreted via urine.
Safety Considerations
This compound is classified as an irritant. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with acetylation of 5-chloro-4-methylaniline using acetic anhydride in glacial acetic acid under reflux (60–80°C, 4–6 hours) to form the intermediate N-(5-chloro-4-methylphenyl)acetamide.
- Step 2 : Nitration using a mixture of nitric and sulfuric acids at 0–5°C to introduce the nitro group at the ortho position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) and temperature control to minimize byproducts like di-nitrated derivatives. Continuous flow reactors may enhance scalability and yield .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ for asymmetric NO₂ stretch).
- NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 10.2 ppm). ¹³C NMR should show carbonyl carbon at ~168 ppm.
- HPLC/MS : Employ reverse-phase C18 columns (methanol/water mobile phase) with ESI-MS for purity assessment and molecular ion detection (e.g., [M+H]+ at m/z 257.05) .
Q. What safety protocols are critical when handling this compound in the lab?
- Precautions :
- Use PPE (gloves, goggles, lab coat) due to potential toxicity from nitro and chloro groups.
- Avoid inhalation/ingestion; work in a fume hood.
- Store in a cool, dry, ventilated area away from reducing agents to prevent explosive decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved for this compound?
- Troubleshooting Approach :
- Dynamic Effects : Investigate restricted rotation of the acetamide group using variable-temperature NMR (VT-NMR) to assess conformational locking.
- Impurity Analysis : Compare experimental data with computational predictions (DFT for NMR chemical shifts) or isolate intermediates to identify byproducts .
Q. What mechanistic insights explain the regioselectivity of nitration in the synthesis of this compound?
- Reaction Mechanism :
- Nitration proceeds via electrophilic aromatic substitution. The chloro group (-Cl) acts as a meta-director, but steric hindrance from the methyl group at position 4 favors nitro substitution at position 2 (ortho to acetamide).
- Computational modeling (e.g., Fukui indices for electrophilic attack) can validate regioselectivity .
Q. How can computational chemistry (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and stability of this compound?
- Computational Workflow :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites.
- HOMO-LUMO : Analyze energy gaps to predict charge-transfer interactions. For example, a small gap (~3.5 eV) suggests potential as a photosensitizer .
Comparative and Structural Analysis
Q. What structural analogs of this compound have been studied, and how do substitutions affect bioactivity?
- Key Analogs :
| Compound Name | Molecular Formula | Functional Modifications |
|---|---|---|
| N-(5-Chloro-2-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | Hydroxyl instead of methyl/nitro |
| N-(4-Fluoro-3-nitrophenyl)acetamide | C₈H₇FN₂O₃ | Fluoro substitution at position 4 |
| N-(2-Chloro-5-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | Lacks methyl group; similar nitro position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
